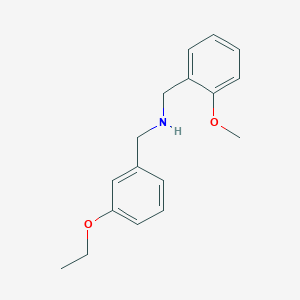
N-(5-chloro-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine, also known as Cmpd S26, is a tetrazole derivative that has been synthesized and studied for its potential pharmacological properties. This compound has shown promise in various scientific research applications, including as an anti-inflammatory agent, a neuroprotective agent, and a potential treatment for cancer.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine S26 has been studied for its potential anti-inflammatory properties, with promising results. In a study published in the journal Bioorganic & Medicinal Chemistry Letters, this compound S26 was shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests that this compound S26 may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
In addition to its anti-inflammatory properties, this compound S26 has also been studied for its potential neuroprotective effects. In a study published in the journal ACS Chemical Neuroscience, this compound S26 was shown to protect neurons from oxidative stress-induced damage. This suggests that this compound S26 may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Finally, this compound S26 has also been studied for its potential as a treatment for cancer. In a study published in the journal Bioorganic & Medicinal Chemistry Letters, this compound S26 was shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This suggests that this compound S26 may have potential as a chemotherapy agent.
Wirkmechanismus
The exact mechanism of action of N-(5-chloro-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine S26 is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is through the inhibition of the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Another proposed mechanism is through the activation of the Nrf2 pathway, which is involved in the protection against oxidative stress. Finally, this compound S26 may also act through the inhibition of various enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound S26 are still being studied, but preliminary results suggest that it may have anti-inflammatory, neuroprotective, and anti-cancer effects. In addition, this compound S26 has been shown to have low toxicity in various cell lines, suggesting that it may be safe for use in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-chloro-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine S26 in lab experiments is its potential as a multi-targeted therapeutic agent. Its ability to act through multiple pathways may make it more effective than single-targeted agents. However, one limitation is that its exact mechanism of action is not fully understood, which may make it more difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on N-(5-chloro-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine S26. One direction is to further study its anti-inflammatory properties and its potential as a treatment for inflammatory diseases. Another direction is to study its neuroprotective effects and its potential as a treatment for neurodegenerative diseases. Finally, further research is needed to optimize its anti-cancer potential and to study its potential side effects in humans.
Synthesemethoden
The synthesis of N-(5-chloro-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine S26 involves the reaction of 5-chloro-2-methoxybenzyl chloride with propylamine, followed by the addition of sodium azide and copper(I) bromide to form the tetrazole ring. The resulting compound is purified by column chromatography and characterized by various spectroscopic techniques, including NMR and mass spectrometry.
Eigenschaften
Molekularformel |
C12H16ClN5O |
|---|---|
Molekulargewicht |
281.74 g/mol |
IUPAC-Name |
N-[(5-chloro-2-methoxyphenyl)methyl]-1-propyltetrazol-5-amine |
InChI |
InChI=1S/C12H16ClN5O/c1-3-6-18-12(15-16-17-18)14-8-9-7-10(13)4-5-11(9)19-2/h4-5,7H,3,6,8H2,1-2H3,(H,14,15,17) |
InChI-Schlüssel |
LKDJYIDPBZMBFJ-UHFFFAOYSA-N |
SMILES |
CCCN1C(=NN=N1)NCC2=C(C=CC(=C2)Cl)OC |
Kanonische SMILES |
CCCN1C(=NN=N1)NCC2=C(C=CC(=C2)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine](/img/structure/B268060.png)


![2-{[1-({[1-(Hydroxymethyl)propyl]amino}methyl)-2-naphthyl]oxy}acetamide](/img/structure/B268063.png)
![N-(2,3-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B268067.png)
![N-(2,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B268068.png)
![2-(4-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B268078.png)
![N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-[2-(dimethylamino)ethyl]amine](/img/structure/B268092.png)

![N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B268107.png)
![2-(2-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B268117.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(2-pyrimidinylsulfanyl)propyl]amine](/img/structure/B268133.png)
![N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(methylamino)propyl]amine](/img/structure/B268137.png)